methyl 5-cyano-1H-pyrrole-3-carboxylate
Description
Significance of the Pyrrole (B145914) Scaffold in Heterocyclic Chemistry
The pyrrole scaffold, a five-membered aromatic heterocycle containing a single nitrogen atom, is a cornerstone of heterocyclic chemistry. smolecule.com Its structure is integral to a vast array of biologically crucial molecules and synthetic materials. rsc.org In nature, the pyrrole ring is the fundamental building block of complex macrocycles such as the porphyrin ring in heme and chlorophyll, which are essential for respiration and photosynthesis, respectively. rsc.org
In the realm of medicinal chemistry, the pyrrole motif is considered a "privileged scaffold" due to its presence in numerous therapeutic agents. chemsynthesis.comrsc.org Its derivatives exhibit a wide spectrum of biological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and enzyme-inhibiting properties. rsc.orgnih.gov Notable pharmaceuticals incorporating a pyrrole ring include the cholesterol-lowering drug Atorvastatin and the nonsteroidal anti-inflammatory drug Tolmetin. smolecule.com The versatility of the pyrrole ring allows it to act as a pharmacophore, providing a structural framework for designing new lead compounds in drug discovery. chemsynthesis.com Furthermore, pyrrole-based systems are pivotal in materials science, finding applications in the development of organic dyes, conjugated polymers, semiconductors, and optoelectronic devices. rsc.orgnih.gov
Overview of Methyl 5-Cyano-1H-Pyrrole-3-Carboxylate in Academic Research
This compound is a polysubstituted pyrrole derivative that has garnered attention in academic and synthetic research. As a bifunctional molecule, it features both an electron-withdrawing cyano group at the C5 position and a methyl ester group at the C3 position. This specific arrangement of functional groups on the aromatic pyrrole core makes it a valuable and versatile building block for the synthesis of more complex heterocyclic systems. Its importance lies in its utility as a chemical intermediate, providing multiple reactive sites for further molecular elaboration. lookchem.com The compound is primarily utilized in synthetic organic chemistry as a starting material for creating larger, more complex molecules with potential applications in medicinal chemistry and materials science.
Current Research Trajectories for Functionalized Pyrrole Systems
Modern research on functionalized pyrrole systems is advancing along several key trajectories. A major focus is the development of novel, efficient, and sustainable synthetic methodologies. This includes the exploration of transition-metal catalysis, photoredox catalysis, and electrocatalysis to construct the pyrrole ring with high degrees of control over substitution patterns. nih.gov Researchers are also investigating multi-component reactions, which allow for the assembly of complex pyrrole derivatives from simple precursors in a single step, enhancing atom economy and reducing waste. rsc.org
In the context of medicinal applications, current studies are aimed at synthesizing libraries of novel pyrrole derivatives to screen for a variety of biological activities. There is significant interest in developing new antibacterial and antifungal agents to combat multidrug-resistant (MDR) pathogens, as well as new anticancer and antiviral compounds. nih.gov Structure-activity relationship (SAR) studies are a critical component of this research, helping to refine molecular designs for enhanced potency and selectivity against specific biological targets. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-cyano-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-11-7(10)5-2-6(3-8)9-4-5/h2,4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVXHSNUXNSQLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50497204 | |
| Record name | Methyl 5-cyano-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50497204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66832-08-4 | |
| Record name | Methyl 5-cyano-1H-pyrrole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66832-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-cyano-1H-pyrrole-3-carboxylate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50497204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-cyano-1H-pyrrole-3-carboxylate | |
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Synthetic Methodologies for Methyl 5 Cyano 1h Pyrrole 3 Carboxylate and Analogues
Classical and Contemporary Approaches to Pyrrole (B145914) Ring Formation
The construction of the pyrrole core is achievable through several well-established synthetic routes. These classical methods, including the Hantzsch, Paal-Knorr, and Zav'yalov syntheses, have been refined over time to improve yields, expand substrate scope, and incorporate more environmentally benign conditions.
Hantzsch Pyrrole Synthesis and its Variants
The Hantzsch pyrrole synthesis, first reported by Arthur Hantzsch, is a cornerstone in heterocyclic chemistry. wikipedia.org The classic approach involves a multi-component reaction between a β-ketoester, an α-haloketone, and ammonia (B1221849) or a primary amine to produce substituted pyrroles. wikipedia.orgyoutube.compharmaguideline.com The reaction mechanism commences with the formation of an enamine from the β-ketoester and the amine. wikipedia.org This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration steps lead to the aromatic pyrrole ring. wikipedia.org
While historically significant, the Hantzsch synthesis has been adapted to overcome limitations and enhance its utility for creating highly functionalized pyrroles. thieme-connect.com Modern variations address issues of regioselectivity and the need for milder reaction conditions, which are crucial due to the chemical sensitivity of many pyrrole products. thieme-connect.com
Contemporary modifications include:
Mechanochemical Conditions: The use of ball milling has been explored for the synthesis of substituted pyrroles, offering a solvent-free approach. youtube.com
Flow Chemistry: Continuous flow chemistry enables the rapid synthesis of pyrrole libraries, significantly reducing reaction times. wikipedia.orgyoutube.com
Novel Substrates: Variants have been developed that utilize different starting materials, such as β-keto Weinreb amides, to introduce a broader range of substituents at the C-3 position of the pyrrole ring. thieme-connect.com The synthesis of 2,3-dicarbonylated pyrroles is also possible using specific diester starting materials. youtube.com
These adaptations have rejuvenated the Hantzsch reaction, making it a versatile tool for modern synthetic chemistry. thieme-connect.com
| Hantzsch Synthesis Variant | Starting Materials | Key Features | Reference(s) |
| Classical Hantzsch Synthesis | β-ketoester, α-haloketone, ammonia/primary amine | Foundational multi-component reaction. | wikipedia.orgpharmaguideline.com |
| Mechanochemical Synthesis | Enaminones, α-haloketones, primary amines | Solvent-free conditions using ball milling. | youtube.com |
| Continuous Flow Chemistry | Tertiary butyl esters, α-chloroketones, primary amines | Rapid synthesis (e.g., ~8 min reaction times). | wikipedia.orgyoutube.com |
| Weinreb Amide Variation | β-keto Weinreb amides, N-methoxy-N-methyl-α-bromoacetamide | Allows for diverse ketone substituents at C-3. | thieme-connect.com |
Paal-Knorr Synthesis and Analogous Cyclization Reactions
The Paal-Knorr synthesis is a direct and widely used method for preparing substituted pyrroles by condensing a 1,4-dicarbonyl compound with an excess of ammonia or a primary amine. pharmaguideline.comtandfonline.comwikipedia.orgalfa-chemistry.com The reaction is typically catalyzed by an acid and involves the formation of a hemiaminal, followed by cyclization to a 2,5-dihydroxytetrahydropyrrole derivative, which then dehydrates to yield the aromatic pyrrole. wikipedia.orgalfa-chemistry.com
Despite its utility, the classical Paal-Knorr synthesis often requires harsh conditions, such as prolonged heating in acid, which can be incompatible with sensitive functional groups. tandfonline.comalfa-chemistry.com Consequently, numerous modifications have been developed to create milder and more efficient protocols. These advancements often focus on alternative catalysts and reaction media, transforming the Paal-Knorr reaction into a greener synthetic route. tandfonline.com
Recent innovations in Paal-Knorr synthesis include:
L-proline Catalysis: This approach provides an efficient method for constructing the pyrrole core and has been applied to the synthesis of over 20 highly functionalized pyrrole derivatives. rsc.org
Lewis Acid and Transition Metal Catalysis: Catalysts such as iron(III) chloride and copper(II) chloride have been successfully employed, often allowing the reaction to proceed under milder conditions. organic-chemistry.orgbeilstein-journals.org An iron(III) chloride-catalyzed condensation of 2,5-dimethoxytetrahydrofuran (B146720) with various amines in water offers a practical and economical route to N-substituted pyrroles. organic-chemistry.org
Green Chemistry Approaches: The use of water as a solvent and catalysts like squaric acid or reusable magnetic nanoparticles (e.g., γ-Fe₂O₃@SiO₂-Sb-IL) aligns with the principles of green chemistry, reducing environmental impact. beilstein-journals.org
These modifications have significantly broadened the scope and applicability of the Paal-Knorr synthesis in modern organic chemistry. rsc.orgtandfonline.com
| Catalyst/Condition | Starting Materials | Product Type | Key Advantage(s) | Reference(s) |
| L-proline | Substituted chalcones (as 1,4-dicarbonyl precursors) | Highly substituted pyrroles | Efficient, allows diverse substituents. | rsc.org |
| Iron(III) chloride | 2,5-dimethoxytetrahydrofuran, amines/sulfonamides | N-substituted pyrroles | Mild, economical, uses water as a solvent. | organic-chemistry.org |
| Squaric Acid | 2,5-dimethoxytetrahydrofuran, anilines | N-phenylpyrrole | Metal-free, proceeds in water. | beilstein-journals.org |
| γ-Fe₂O₃@SiO₂-Sb-IL | 2,5-dimethoxytetrahydrofuran, various amines | N-substituted pyrroles | Reusable catalyst, aqueous conditions. | beilstein-journals.org |
Zav'yalov Pyrrole Synthesis and Related Acylative-Cyclisation-Decarboxylation Pathways
The Zav'yalov pyrrole synthesis is a specialized method involving the acylative-cyclisation-decarboxylation of enamino acids, which are typically derived from 1,3-difunctional compounds. hud.ac.uk This pathway offers a route to functionalized pyrroles that might be difficult to access through other classical methods. The reaction provides significant scope for synthesizing pyrroles with various substituents. hud.ac.uk
Investigations into the Zav'yalov synthesis have explored the cyclization of enamino acids derived from different starting materials, leading to a range of substituted pyrrole-3-carboxylates and 3-carbonitriles. For example, the cyclization of diethyl 2-(1-carboxyalkylaminomethylene)malonates yields 5-(un)substituted-4-acetoxypyrrole-3-carboxylates. hud.ac.uk Similarly, using ethyl 2-(1-carboxyalkylaminomethylene)cyanoacetates or (1-carboxyalkylaminomethylene)malononitriles provides access to the corresponding pyrrole-3-carboxylates and 3-carbonitriles with good yields. hud.ac.uk
The mechanism of the Zav'yalov synthesis has been a subject of study, with evidence suggesting the involvement of a 1,3-oxazolium-5-olate (münchnone) intermediate in some cases. hud.ac.uk However, alternative cyclization pathways can also occur. In some instances, depending on the structure of the starting enamino acid, the reaction can lead to anomalous products or even novel ring systems, such as oxacino[2,3-c]pyrroles, through a two-atom ring expansion. hud.ac.ukrsc.org
Knoevenagel and Michael Addition Strategies
The combination of Knoevenagel condensation and Michael addition reactions provides a powerful strategy for the synthesis of highly functionalized pyrroles through cascade or domino sequences. rsc.orgrsc.org In a typical sequence, a Knoevenagel condensation between an aldehyde and an active methylene (B1212753) compound generates an α,β-unsaturated intermediate. This intermediate then serves as a Michael acceptor for a subsequent nucleophilic addition, which initiates a cyclization cascade to form the pyrrole ring. nih.gov
A prominent example of this strategy is the Van Leusen pyrrole synthesis, which involves the reaction of an α,β-unsaturated ketone, ester, or nitrile with tosylmethyl isocyanide (TosMIC). nih.gov The reaction proceeds via a base-catalyzed Michael addition of the TosMIC anion to the activated alkene, followed by a [3+2] cycloaddition and subsequent elimination of the tosyl group to afford the pyrrole. nih.gov This method is highly versatile for preparing 3-substituted or 3,4-disubstituted pyrroles. nih.gov
Recent research has demonstrated various applications of this strategy:
A domino reaction involving arylglyoxal monohydrates, enamino esters, and 1,3-dicarbonyl compounds, promoted by DABCO, proceeds through a Knoevenagel-type condensation followed by a Michael addition and cyclization to yield highly functionalized NH-pyrroles. nih.gov
An acid-catalyzed one-pot cascade reaction of 2-hydroxybenzaldehydes with aroylacetonitriles involves a Knoevenagel condensation followed by a nucleophilic addition and cyclization to produce fused tricyclic benzofuro[2,3-b]pyrroles. rsc.org
Targeted Synthesis of Methyl 5-Cyano-1H-Pyrrole-3-Carboxylate
The targeted synthesis of specific, highly functionalized pyrroles like this compound often benefits from modern synthetic strategies that combine multiple reaction steps into a single, efficient operation.
Multi-component Reactions and One-Pot Syntheses of Pyrrole Carboxylates
Several MCR strategies have been developed for the synthesis of functionalized pyrroles, including those bearing cyano and carboxylate groups:
An efficient one-pot method for synthesizing pyrrole-2-carboxylates and -carboxamides involves the reaction of chalcones with glycine (B1666218) esters or amides. nih.govacs.org The key step is an electrocyclic ring closure of an in-situ generated intermediate, followed by oxidation with an agent like DDQ or copper(II) to form the aromatic pyrrole ring. nih.govacs.org This method tolerates a wide range of functional groups, including cyano groups. acs.org
A one-pot, five-component reaction has been reported for the synthesis of novel pyrrole cyano-acetamides, demonstrating the power of MCRs to build complex structures. orientjchem.org
The synthesis of 2-amino-3-cyano-pyrroles can be achieved via a multi-component reaction involving the ring-opening of nitroepoxides with an amine, followed by cyclization. rsc.org
The reaction of 3,3-diaminoacrylonitriles with carbonyl derivatives of acetylene (B1199291) has been shown to produce non-aromatic pyrroles containing both a cyano and a methyl ester group, such as methyl (E)-2-(4-cyano-5-(dimethylamino)-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene)acetate. nih.gov
These one-pot and multi-component approaches represent the forefront of synthetic strategies for accessing complex pyrrole derivatives like this compound and its analogues. semanticscholar.org
| Reaction Type | Key Reactants | Product Type | Key Features | Reference(s) |
| Electrocyclization/Oxidation | Chalcones, Glycine esters/amides | Pyrrole-2-carboxylates/carboxamides | One-pot, tolerates many functional groups. | nih.govacs.org |
| Nitroepoxide Ring-opening | Nitroepoxides, Amines, K₂CO₃ | 2-Amino-3-cyano-pyrroles | Multi-component, efficient access to aminocyanopyrroles. | rsc.org |
| Diaminoacrylonitrile Cyclization | 3,3-diaminoacrylonitriles, Acetylene derivatives | Functionalized 3-pyrrolin-2-ones | Produces non-aromatic pyrroles with cyano and ester groups. | nih.gov |
| Domino Condensation | Arylglyoxals, Enaminones, Malononitrile | Highly substituted pyrroles | Catalyst-free, one-pot domino reaction. | semanticscholar.org |
| Fused Pyrrole Synthesis | Arylglyoxal monohydrates, 4-hydroxycoumarin, 3-aminocoumarin | Fused pyrrole derivatives | Microwave-assisted, one-pot synthesis. | orientjchem.org |
Iron-Catalyzed Transformations for Pyrrole Derivatives
The use of iron catalysis in the synthesis of pyrrole derivatives has gained considerable traction due to iron's abundance, low cost, and environmentally benign nature, offering a sustainable alternative to methods relying on precious metals. bohrium.comresearchgate.net A variety of iron-catalyzed reactions have been developed, including multicomponent reactions (MCRs), cyclizations, and domino sequences, which allow for the construction of highly functionalized pyrroles. bohrium.comnih.gov
Iron(III) chloride (FeCl₃) is a commonly used catalyst in several pyrrole syntheses. For instance, it has been employed in four-component reactions to produce highly functionalized pyrroles with good tolerance for various functional groups. bohrium.com The Paal-Knorr synthesis, a classical method for pyrrole formation, has also been adapted to use FeCl₃ as a catalyst in aqueous media, enhancing the green credentials of the process. bohrium.com Furthermore, iron-based metal-organic frameworks (MOFs), such as Fe-MIL-101, have been demonstrated as effective catalysts in the multicomponent synthesis of substituted pyrroles. researchgate.net
Molecular iron complexes have also been developed for sustainable pyrrole synthesis. An air-stable molecular iron(0) complex has been utilized for the highly regiospecific synthesis of C-2, C-3, and C-2 & C-4 substituted pyrroles. nih.govacs.org This methodology proceeds via a hydrogen autotransfer process followed by an intramolecular dehydrative condensation. nih.govacs.org Another approach involves a two-step, one-pot process featuring an iron-catalyzed carboamination followed by a copper-mediated cyclization, which yields 1,2,4-trisubstituted pyrroles with complete regioselectivity. thieme-connect.combohrium.comresearchgate.net
Cascade reactions initiated by iron catalysts provide an efficient route to complex pyrrole structures. An efficient and general cascade synthesis of pyrroles from nitroarenes has been developed using a commercially available homogeneous iron-Tetraphos catalyst. nih.gov This process involves an initial transfer hydrogenation of the nitroarene, followed by an acid-catalyzed Paal-Knorr condensation. nih.gov This method is notable for its mild reaction conditions and high functional group tolerance. nih.gov
Table 1: Examples of Iron-Catalyzed Synthesis of Pyrrole Derivatives
| Catalyst System | Reaction Type | Starting Materials | Product Type | Key Features |
| FeCl₃ | Four-component reaction | Amines, 1,3-dicarbonyl compounds, aldehydes, nitroalkanes | Highly functionalized pyrroles | Good functional group tolerance. bohrium.com |
| FeCl₃ | Paal-Knorr synthesis | Amines, 1,4-dicarbonyl compounds | Substituted pyrroles | Reaction proceeds in water. bohrium.com |
| Fe-MIL-101 | Multicomponent reaction | Aldehydes, ethyl acetoacetate, amines | Substituted pyrroles | Heterogeneous catalysis. researchgate.net |
| Molecular Iron(0) Complex | Dehydrogenative Coupling/Condensation | Diols, amines | Substituted pyrroles | Highly regiospecific, sustainable. nih.govacs.org |
| tBuLFeNNFetBuL / Cu(I) | Carboamination/Cyclization | Arylacetylenes, MesN₃ | 1,2,4-Trisubstituted pyrroles | One-pot, completely regioselective. thieme-connect.combohrium.com |
| Iron-Tetraphos | Cascade (Transfer Hydrogenation/Paal-Knorr) | Nitroarenes, 1,4-dicarbonyl compounds | Substituted pyrroles | Mild conditions, high functional group tolerance. nih.gov |
Continuous Flow Chemistry Applications in Pyrrole Synthesis
Continuous flow chemistry has emerged as a powerful technology for the synthesis of pyrrole derivatives, offering advantages such as enhanced safety, improved reaction control, scalability, and the potential for multi-step reactions in a single, uninterrupted sequence. syrris.comwikipedia.org This methodology is particularly well-suited for the synthesis of heterocycles like pyrroles, where reactions can be exothermic or require precise control of parameters. uc.pt
Several classical pyrrole syntheses have been successfully adapted to flow conditions. The Hantzsch pyrrole synthesis, which involves the reaction of β-ketoesters, primary amines, and α-haloketones, has been implemented in a continuous flow setup to produce pyrrole-3-carboxylic acids. syrris.comwikipedia.org In one reported procedure, tert-butyl acetoacetates, amines, and 2-bromoketones were reacted in a microreactor at elevated temperatures, with the in situ generated HBr facilitating the hydrolysis of the tert-butyl ester to the corresponding carboxylic acid. syrris.com This one-step process provides significantly higher yields compared to the equivalent batch synthesis. syrris.com
The Clauson-Kaas reaction, a primary method for synthesizing N-substituted pyrroles, has also been effectively translated to continuous flow systems. acs.orgnih.govbeilstein-journals.org In one example, a solution of an aromatic amine and 2,5-dimethoxytetrahydrofuran with a catalytic amount of p-toluenesulfonic acid was passed through a heated stainless-steel capillary, affording the N-substituted pyrrole in high yield with a short residence time. acs.org Another approach utilized a solid acid catalyst, Amberlyst-15, in a tubular flow reactor to synthesize N-substituted pyrroles from primary amines and 1,4-dicarbonyl compounds, demonstrating high yields and excellent catalyst reusability. omicsonline.org
Table 2: Comparison of Continuous Flow Methodologies for Pyrrole Synthesis
| Synthesis Type | Reactor Type | Catalyst | Temperature (°C) | Residence Time | Product Type | Yield (%) |
| Hantzsch Synthesis | Microreactor | DIPEA | 200 | 8 min | 1-Benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | 65 syrris.com |
| Clauson-Kaas Synthesis | Stainless-steel capillary | p-TsOH | Not specified | 3.14 min | N-Substituted pyrroles | Good to excellent acs.org |
| Paal-Knorr Synthesis | Tubular flow reactor | Amberlyst-15 (solid acid) | 100 | 5 min | N-Phenylpyrrole | 91 omicsonline.org |
| Multi-step Synthesis | Not specified | POCl₃/DMF, then DIEA | 80, then 145 | 50 min, then 30 min | Polyfunctionalized pyrroles | High richmond.edu |
Regioselective and Stereoselective Synthetic Considerations in Pyrrole Chemistry
Achieving control over regioselectivity and stereoselectivity is a critical challenge in the synthesis of highly functionalized pyrroles and their derivatives. epa.gov The ability to direct substituents to specific positions on the pyrrole ring or to control the stereochemistry of newly formed chiral centers is paramount for the synthesis of complex target molecules.
Regioselectivity in pyrrole synthesis is often difficult to control, as the pyrrole nucleus can undergo substitution at all five positions. nih.gov Strategies to achieve regioselectivity often involve the use of protecting groups or directed metalation. For instance, the regioselective arylation of pyrrole has been accomplished through selective halogenation followed by a Suzuki-Miyaura cross-coupling reaction to prepare C-3, C-4, or C-5 aryl derivatives. nih.gov Multicomponent reactions can also be designed for high regioselectivity. A ruthenium-catalyzed three-component reaction of ketones, amines, and vicinal diols has been shown to produce substituted pyrroles with high regioselectivity, which is rationalized by the initial C-C bond formation occurring at the more reactive, sterically less hindered position of the diol. acs.org Similarly, a silver-catalyzed [4+1C] cascade reaction of enaminones and carbene precursors yields multisubstituted pyrroles with exclusive regioselectivity. acs.org
Stereoselectivity is a key consideration when the pyrrole ring itself is modified or when substituents introduce chiral centers. The synthesis of pyrrolidines, the saturated analogues of pyrroles, often requires stereoselective reduction of the aromatic ring. The heterogeneous catalytic hydrogenation of highly substituted pyrroles has been shown to proceed with excellent diastereoselectivity, affording functionalized pyrrolidines with up to four new stereocenters. nih.govacs.orgacs.org It is proposed that the initial reduction of a substituent, such as a ketone, creates a stereocenter that directs the subsequent hydrogenation of the pyrrole ring from one face. nih.govacs.org The stereoselective synthesis of fused pyrrole systems, such as the pyrroloisoquinoline ring system, has been achieved using N-acyliminium ion chemistry starting from non-racemic chiral precursors. rsc.org Furthermore, diastereoselective or enantioselective lithiation of pyrrolo[1,2-c]imidazol-3-ones has been used as a key step in the synthesis of chiral N-heterocyclic carbene precatalysts. nih.gov
Table 3: Methods for Achieving Selectivity in Pyrrole Chemistry
| Selectivity Type | Method | Key Features | Example Application |
| Regioselectivity | Selective Halogenation / Suzuki-Miyaura Coupling | Stepwise functionalization allows for precise placement of aryl groups. | Synthesis of C3-, C4-, and C5-arylpyrroles. nih.gov |
| Regioselectivity | Ruthenium-Catalyzed Multicomponent Reaction | Catalyst control directs the reaction pathway to a single regioisomer. | Synthesis of various substituted pyrroles from ketones, amines, and diols. acs.org |
| Regioselectivity | Silver-Catalyzed [4+1C] Cascade Reaction | Exclusive formation of a single regioisomeric pyrrole product. | Synthesis of multisubstituted 1H-pyrroles. acs.org |
| Diastereoselectivity | Heterogeneous Catalytic Hydrogenation | An existing or newly formed stereocenter directs the facial selectivity of the pyrrole ring reduction. | Synthesis of functionalized pyrrolidines with multiple stereocenters. nih.govacs.org |
| Stereoselectivity | N-Acyliminium Ion Cyclization | Use of a chiral template directs the stereochemical outcome of the cyclization. | Synthesis of the pyrroloisoquinoline ring system. rsc.org |
| Enantio-/Diastereoselectivity | Asymmetric Lithiation | Use of a chiral base or auxiliary controls the stereoselective deprotonation/substitution. | Synthesis of chiral pyrrolo[1,2-c]imidazol-3-ones. nih.gov |
Functionalization and Derivatization Strategies for Methyl 5 Cyano 1h Pyrrole 3 Carboxylate Scaffolds
Chemical Transformations at the Pyrrole (B145914) Core
The pyrrole core of methyl 5-cyano-1H-pyrrole-3-carboxylate can be selectively modified at its functional groups or on the ring itself. The electron-withdrawing nature of both the cyano and carboxylate groups influences the reactivity of the pyrrole ring, directing substitutions and defining the conditions required for transformations.
The cyano group is a versatile functional group that can undergo several important transformations to introduce new functionalities.
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions, typically proceeding through an intermediate amide to form a carboxylic acid. chemistrysteps.com This two-step conversion significantly alters the electronic properties of the scaffold, replacing a strong electron-withdrawing group with a carboxyl group.
Reduction: The cyano group can be reduced to afford different products depending on the reducing agent used. Catalytic hydrogenation or reduction with powerful hydrides like lithium aluminum hydride (LiAlH₄) typically converts the nitrile to a primary amine (aminomethyl group). frontiersin.orggoogle.com Alternatively, partial reduction to an aldehyde can be achieved using milder reducing agents such as diisobutylaluminium hydride (DIBAL-H). nih.gov
Cyclization Reactions: The cyano group is a key participant in the formation of fused heterocyclic rings. For instance, it can react with adjacent functional groups or with external reagents in cyclocondensation reactions to form fused pyrimidine (B1678525) rings. organic-chemistry.org
Table 1: Selected Transformations of the Cyano Group on Pyrrole Scaffolds
| Starting Material | Reagent(s) | Product | Reaction Type |
| Pyrrole Nitrile | H₃O⁺ or OH⁻ | Pyrrole Carboxylic Acid | Hydrolysis |
| Pyrrole Nitrile | LiAlH₄ | Pyrrole Aminomethyl | Reduction |
| Pyrrole Nitrile | DIBAL-H | Pyrrole Carbaldehyde | Partial Reduction |
| 2-Amino-3-cyanopyrrole | Guanidine (B92328) | 2,4-Diaminopyrrolo[2,3-d]pyrimidine | Cyclocondensation |
The methyl ester at the C-3 position provides another handle for derivatization, allowing for the introduction of a variety of substituents.
Hydrolysis: Saponification of the methyl ester using a base, such as aqueous sodium hydroxide, followed by acidification, yields the corresponding pyrrole-3-carboxylic acid. smolecule.comcdnsciencepub.com This transformation is often a preliminary step for further modifications, such as amidation or decarboxylation.
Amidation: The ester can be converted into an amide. This can be achieved directly by aminolysis, or more commonly, by first hydrolyzing the ester to the carboxylic acid and then coupling it with a desired amine. smolecule.com The use of coupling agents, such as cyclic alkyltriphosphonate anhydrides, facilitates this transformation under mild conditions, allowing for the synthesis of a wide range of pyrrole-3-carboxamides. google.comresearchgate.net
Reduction: The ester group can be reduced to a primary alcohol (hydroxymethyl group) using strong reducing agents like lithium aluminum hydride.
Table 2: Selected Modifications of the Ester Moiety
| Starting Material | Reagent(s) | Product | Reaction Type |
| Methyl Pyrrole-3-carboxylate | 1. NaOH (aq) 2. H₃O⁺ | Pyrrole-3-carboxylic acid | Hydrolysis |
| Methyl Pyrrole-3-carboxylate | R-NH₂ | Pyrrole-3-carboxamide | Amidation/Aminolysis |
| Pyrrole-3-carboxylic acid | R-NH₂, Coupling Agent | Pyrrole-3-carboxamide | Amidation |
| Methyl Pyrrole-3-carboxylate | LiAlH₄ | (Pyrrol-3-yl)methanol | Reduction |
The pyrrole ring itself can undergo substitution reactions, although the presence of two electron-withdrawing groups deactivates the ring compared to unsubstituted pyrrole.
Electrophilic Substitution: In pyrrole-2-carboxylates, the directing effect of the ester typically channels electrophiles to the C4-position. sci-hub.se Similar regioselectivity can be anticipated for the this compound scaffold. Reactions such as halogenation, using reagents like N-chlorosuccinimide (NCS), can introduce a halogen atom onto the ring. nih.gov
Palladium-Catalyzed C-H Alkylation: While traditional electrophilic substitution may be challenging or lack the desired regioselectivity, modern catalytic methods can overcome these limitations. Palladium-catalyzed direct C-H alkylation has been shown to regioselectively introduce alkyl groups at the C5-position of pyrrole-2-carboxylates, overriding the intrinsic directing effects of the ester group. sci-hub.se
Nucleophilic Substitution: The pyrrole and a linked pyrimidinone fragment can be joined through nucleophilic aromatic substitution at the pyrrole's 5-position. This type of reaction typically requires the presence of a suitable leaving group on the pyrrole ring.
Table 3: Examples of Substitution Reactions on the Pyrrole Ring
| Pyrrole Substrate | Reagent(s) | Position of Substitution | Reaction Type |
| Ethyl 5-methyl-1H-pyrrole-2-carboxylate | N-Chlorosuccinimide (NCS) | C4 | Electrophilic Halogenation nih.gov |
| Ethyl 1H-pyrrole-2-carboxylate | Alkyl Halide, Pd(OAc)₂ | C5 | Palladium-Catalyzed C-H Alkylation sci-hub.se |
| Brominated Pyrrole Intermediate | Pyrimidinone, NaH | C5 | Nucleophilic Aromatic Substitution |
Annulation Reactions and Heterocycle Fusion
The functional groups on the this compound scaffold serve as ideal starting points for annulation reactions, where an additional ring is fused onto the pyrrole core. This strategy is critical for the synthesis of medicinally important bicyclic heterocycles.
Pyrrolo[2,3-d]pyrimidines: This fused system, often referred to as 7-deazapurine, is a prominent scaffold in medicinal chemistry. google.com The synthesis frequently involves the cyclization of a 2-amino-3-cyanopyrrole derivative with reagents like guanidine or formamide. nih.govgoogle.com Starting from this compound, a synthetic sequence would first involve the introduction of an amino group at the C2 position, followed by cyclocondensation to construct the pyrimidine ring. alliedacademies.org These compounds have been investigated for their potential as antifolate agents for cancer therapy. nih.gov
Pyrrolo[1,2-a]imidazoles: The synthesis of this fused system can be achieved through various intramolecular cyclization strategies. nih.gov One common method involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using reagents like phosphoryl chloride to form the imidazole (B134444) ring. researchgate.net Another approach is based on the intramolecular cyclization of ketones via N-acylimidazolium carbene intermediates. nih.gov
Beyond simple substitutions, the this compound scaffold can be elaborated into more complex, polyfunctionalized pyrroles. This is often achieved through tandem or multi-component reactions that efficiently build molecular complexity. uctm.edu A notable strategy involves a tandem Michael addition and an intramolecular cyanide-mediated nitrile-to-nitrile condensation. organic-chemistry.org This approach uses gem-diactivated acrylonitriles and a cyanide source to construct tetrasubstituted pyrroles bearing amidine and aromatic nitrile motifs, which are valuable for further synthetic manipulation and have biological significance. organic-chemistry.org These methods provide a direct and efficient route to highly functionalized pyrroles from accessible starting materials, often avoiding the need for transition-metal catalysts. organic-chemistry.org
Advanced Coupling and Cross-Coupling Methodologies for Pyrrole Esters
The functionalization of the pyrrole ring is a cornerstone of synthetic chemistry, enabling the creation of complex molecules with significant applications in materials science and medicinal chemistry. For scaffolds like this compound, palladium-catalyzed cross-coupling reactions and related methodologies offer a powerful toolkit for introducing a diverse array of substituents onto the heterocyclic core. These advanced strategies provide efficient and selective pathways for forming new carbon-carbon and carbon-heteroatom bonds, often under mild conditions and with high functional group tolerance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C-C bond between an organoboron reagent and an organic halide or triflate, is a highly reliable method for the arylation and vinylation of pyrrole esters. Research has shown that the presence of an electron-withdrawing group, such as the carboxylate in the pyrrole ester scaffold, can facilitate the cross-coupling reaction, even on an N-H free pyrrole. nih.gov This is a significant advantage as it can eliminate the need for protection-deprotection sequences for the pyrrole nitrogen.
Studies on bromopyrrole esters have demonstrated that coupling with various boronic acid derivatives proceeds in good yields. nih.gov The choice of catalyst, base, and solvent system is crucial for optimizing the reaction. Palladium catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly employed. nih.gov The use of cesium carbonate (Cs₂CO₃) as the base in a dioxane/water solvent mixture at elevated temperatures has been identified as an effective set of conditions. nih.gov While N-protection, for instance with a (2-(trimethylsilyl)ethoxy)methyl (SEM) group, can be used, successful couplings on N-unsubstituted pyrroles highlight the activating effect of the ester group positioned ortho to the halogen. nih.govnih.gov
| Pyrrole Substrate | Coupling Partner | Catalyst | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Methyl 4-bromo-1-(SEM)-1H-pyrrole-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 90 °C | Good | nih.gov |
| Ethyl 3-bromo-2-formylpyrrole-5-carboxylate | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | Reflux | 85% | nih.gov |
| N-Boc-5-bromo-indazole-3-carboxylate | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 °C | Good | mdpi.com |
Heck Reaction
The Heck reaction provides a method for the arylation or vinylation of alkenes with an aryl or vinyl halide. organic-chemistry.orglibretexts.org In the context of pyrrole chemistry, intramolecular Heck reactions have been developed as a powerful tool for constructing complex polycyclic and spirocyclic systems. researchgate.netnih.gov A notable advanced application is the palladium-catalyzed intramolecular dearomative Heck reaction of C2-tethered pyrroles. This reaction proceeds via migratory insertion into an endocyclic C=C bond of the pyrrole, leading to the formation of 3,2'-spiropyrrolidine-2-oxindole derivatives in good to excellent yields. researchgate.net
These transformations typically utilize a palladium(II) acetate (B1210297) (Pd(OAc)₂) or bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) catalyst in combination with a phosphine (B1218219) ligand, such as triphenylphosphine (B44618) (PPh₃) or a chiral ligand like the Feringa ligand for asymmetric variants. researchgate.netnih.gov The reaction is generally performed in a polar aprotic solvent like acetonitrile (B52724) in the presence of a base such as triethylamine (B128534). researchgate.net
| Substrate | Catalyst | Ligand | Base | Solvent | Conditions | Product Type | Reference |
|---|---|---|---|---|---|---|---|
| C2-tethered N-aryl pyrrole | Pd(dba)₂ | PPh₃ | Et₃N | MeCN | 100 °C | 3,2'-Spiropyrrolidine-2-oxindole | researchgate.net |
| N-Acryloyl-2-bromopyrrole derivative | Pd(OAc)₂ | Feringa Ligand (chiral) | Ag₂CO₃ | Dioxane | 80 °C | Chiral pyrroline (B1223166) derivative | nih.gov |
Sonogashira Coupling
The Sonogashira coupling reaction is the premier method for forming C(sp²)-C(sp) bonds by reacting a vinyl or aryl halide with a terminal alkyne. organic-chemistry.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically copper(I) iodide (CuI), in the presence of an amine base. organic-chemistry.orgyoutube.com This methodology is applicable to halo-pyrrole esters for the introduction of alkynyl substituents, which are versatile handles for further transformations, such as constructing more complex heterocyclic systems. acs.org
Modern variations of the Sonogashira coupling aim for milder conditions and copper-free systems to broaden the substrate scope and simplify purification. organic-chemistry.orgnih.gov For pyrrole ester substrates, a typical system might involve a palladium catalyst like PdCl₂(PPh₃)₂ or Pd(PhCN)₂Cl₂, a copper(I) co-catalyst, and an amine base like triethylamine in a solvent such as THF or 1,4-dioxane. organic-chemistry.orgacs.orgresearchgate.net
| Substrate | Alkyne Partner | Pd Catalyst | Co-catalyst | Base | Conditions | Reference |
|---|---|---|---|---|---|---|
| Aryl/Vinyl Halide | Terminal Alkyne | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | CuI | Amine (e.g., Et₃N) | RT to heat | organic-chemistry.org |
| 2,4-ditrifloylthiazole | Various terminal alkynes | Pd(dppf)Cl₂·CH₂Cl₂ | CuI | i-Pr₂NEt | THF, 0 °C to RT | nih.gov |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org This reaction has revolutionized the synthesis of aryl amines, offering a broad substrate scope where classical methods fail. wikipedia.org For halogenated pyrrole esters, this methodology allows for the direct introduction of primary and secondary amines, as well as other nitrogen nucleophiles.
The success of the Buchwald-Hartwig amination hinges on the selection of the palladium catalyst and, crucially, the supporting ligand. Bulky, electron-rich phosphine ligands, such as Xantphos, BINAP, and various biaryl phosphines, are commonly used in conjunction with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂. acs.orgresearchgate.netacsgcipr.org A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), is required to facilitate the catalytic cycle. acs.orgresearchgate.net The reaction is typically performed in an inert solvent like toluene or dioxane. acs.org
| Halo-heterocycle | Amine Partner | Pd Source | Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 3-Bromothiophene | Aniline | Pd₂(dba)₃ | Bulky biaryl phosphine | NaOt-Bu | Toluene | 98% | acs.org |
| β-Chloroacroleins | Lactams | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | Moderate-Excellent | researchgate.net |
| Aryl Halides | Primary/Secondary Amines | Pd(0) or Pd(II) salt | Phosphine or Carbene | Strong base | Toluene/Dioxane | General Method | acsgcipr.org |
C-H Activation and Functionalization
A frontier in synthetic methodology is the direct functionalization of C-H bonds, which circumvents the need for pre-functionalized substrates like organic halides. acs.org Carboxylate-assisted C-H activation has emerged as a prominent strategy, where a metal center, often palladium, rhodium, or ruthenium, is directed to a specific C-H bond by a coordinating group. scispace.comrsc.org In the case of pyrrole-3-carboxylates, the ester or the corresponding carboxylic acid can potentially act as a directing group to facilitate ortho-C-H activation.
These reactions often involve an oxidant to close the catalytic cycle and can enable a variety of transformations, including arylation, alkenylation, and alkylation. The development of these methods for pyrrole ester scaffolds represents a significant step towards more atom- and step-economical synthetic routes. acs.org Computational studies have been instrumental in elucidating the mechanisms of these complex transformations, which often proceed through a concerted metalation-deprotonation pathway. scispace.com
Mechanistic and Theoretical Investigations of Methyl 5 Cyano 1h Pyrrole 3 Carboxylate Chemistry
Elucidation of Reaction Mechanisms
The chemical behavior of methyl 5-cyano-1H-pyrrole-3-carboxylate is governed by the interplay of its pyrrole (B145914) core and the electron-withdrawing cyano and methyl carboxylate functional groups. Understanding the mechanisms of its reactions is crucial for its application in organic synthesis.
The presence of the nitrile (cyano) group allows this compound and related structures to participate in intramolecular cyclization reactions, a key strategy for constructing complex heterocyclic systems. The cyano group can act as an electrophilic site, especially after activation.
In related systems, such as 3-cyanoacetamide pyrrole, intramolecular cyclization can be promoted by solid acid catalysts. The proposed mechanism involves the protonation of the cyano group by a Brønsted acid, which enhances its electrophilicity. A subsequent intramolecular nucleophilic attack from another part of the molecule leads to ring closure, ultimately forming fused bicyclic structures like benzo[a]carbazoles. researchgate.net This type of acid-catalyzed cyclization highlights a potential reactive pathway for this compound if a suitable nucleophile is present on a side chain attached to the pyrrole nitrogen or another ring position.
Studies on other N-cyano compounds, like N-cyano sulfoximines, have shown that the cyano group can be activated by anhydrides such as trifluoroacetic anhydride (B1165640) (TFAA). nih.gov This activation facilitates intramolecular attack to form cyclic structures. nih.gov Similarly, the intramolecular cyclization of 1,4-diketones containing a nitrile group can be catalyzed by a base, where the metalated nitrile acts as the key intermediate for ring formation. mdpi.com These examples from related compound classes suggest that the cyano group in this compound is a versatile handle for designing intramolecular cyclizations, provided it is paired with a suitable internal reaction partner and appropriate catalytic conditions (acidic, basic, or electrophilic activation).
While this compound can be a starting material, its synthesis also reveals important catalytic pathways. The construction of the functionalized pyrrole ring itself is often achieved through sophisticated catalytic methods.
One modern approach is the phosphine-promoted photoredox [3+2] cycloaddition. In a general reaction to form substituted pyrroles, an iridium-based photosensitizer absorbs light and oxidizes a phosphine (B1218219) to a phosphine radical cation. acs.org This radical cation (Intermediate A ) adds to an alkyne to form a vinyl radical phosphonium (B103445) (Intermediate B ), which then reacts with an isocyanide. A subsequent cyclization and elimination sequence yields the final pyrrole product. acs.org This pathway underscores the power of photoredox catalysis in forming the pyrrole core under mild conditions, involving distinct radical and ionic intermediates. acs.org
Enzymatic catalysis offers a green chemistry alternative. Lipase (B570770), for instance, has been shown to catalyze the synthesis of pyrrole disulfides from β-ketothioamides and ethyl cyanoacetate. mdpi.com Although this produces a different pyrrole derivative, it demonstrates the catalytic promiscuity of enzymes like lipase to construct the pyrrole ring, likely proceeding through intermediates stabilized within the enzyme's active site. mdpi.com
Furthermore, metal-free catalysis provides another avenue. The synthesis of polysubstituted pyrroles can be achieved through decarboxylative cycloaddition reactions initiated without a transition metal catalyst, highlighting pathways that rely on the intrinsic reactivity of the starting materials under specific thermal or basic conditions. nih.gov
| Catalyst Type | Reaction Example | Key Intermediates | Reference |
| Photocatalyst | Phosphine-promoted [3+2] cycloaddition | Phosphine radical cation, Vinyl radical phosphonium | acs.org |
| Enzyme | Lipase-catalyzed synthesis of pyrrole disulfides | Enzyme-substrate complex | mdpi.com |
| Solid Acid | Intramolecular cyclization of cyanoacetamide pyrrole | Protonated cyano group | researchgate.net |
Computational Chemistry Approaches
Computational methods, particularly Density Functional Theory (DFT), are indispensable for predicting the structure, stability, and reactivity of molecules like this compound.
DFT calculations are widely used to determine the optimized molecular geometry and electronic properties of pyrrole derivatives. A common method involves the B3LYP functional with a basis set such as 6-311G(d,p) or 6-311++G(d,p). nih.govresearchgate.netdntb.gov.ua For this compound, calculations would predict a nearly planar pyrrole ring. The electron-withdrawing nature of both the cyano group at the C5 position and the methyl carboxylate group at the C3 position significantly influences the electron distribution within the ring.
These substituents pull electron density away from the pyrrole core, which can be quantified through Natural Bond Orbital (NBO) analysis. This analysis reveals the charge distribution on each atom, confirming the electron-deficient character of the ring carbons attached to the withdrawing groups. DFT studies on related molecules show that such substitutions impact the molecule's frontier molecular orbitals (HOMO and LUMO), which are key indicators of reactivity. nih.govresearchgate.net The amino group on a related pyrrole, for instance, is found to lower the LUMO energy, thereby enhancing the potential for electrophilic substitution at other ring positions.
Table: Typical Calculated Geometric Parameters for Substituted Pyrrole Rings
| Parameter | Typical Value (Å or °) | Description |
|---|---|---|
| N-C Bond Length | ~1.35 - 1.38 Å | Length of the nitrogen-carbon bonds in the ring. |
| C-C Bond Length | ~1.37 - 1.44 Å | Length of the carbon-carbon bonds in the ring. |
| C=O Bond Length | ~1.21 Å | Length of the carbonyl double bond in the ester. |
| C≡N Bond Length | ~1.16 Å | Length of the cyano triple bond. |
| Ring Bond Angles | ~107 - 110° | Internal angles of the five-membered pyrrole ring. |
Note: These are typical values derived from DFT studies on related heterocyclic compounds. nih.govresearchgate.net
Conformational analysis using DFT is crucial for understanding the spatial arrangement of substituents and identifying the lowest energy conformer. For this compound, the primary rotational freedom is around the single bond connecting the C3 carbon of the pyrrole ring to the carbonyl carbon of the ester group.
By systematically rotating this dihedral angle and calculating the energy at each step, a potential energy surface can be mapped. This map reveals the energy barriers between different conformations and identifies the most stable arrangement. Theoretical studies on similar substituted heterocycles have shown that planar or near-planar arrangements, where steric hindrance is minimized and conjugation is maximized, are often the most stable. researchgate.net For the title compound, the lowest energy conformer would likely have the ester's carbonyl group oriented in a way that minimizes steric clash with the adjacent C4-H bond and the pyrrole ring itself.
Quantum chemical calculations provide electronic descriptors that correlate with a molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are fundamental. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity).
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov For pyrrole systems substituted with electron-withdrawing groups, the ELUMO is expected to be lower (more positive or less negative), making the molecule a better electrophile. Other descriptors like the global electrophilicity index (ω) can quantify this electrophilic power. researchgate.net Furthermore, theoretical calculations can predict spectroscopic properties. For example, studies have shown a correlation between calculated net atomic charges using semi-empirical (AM1) or DFT methods and experimentally observed 13C and 15N NMR chemical shifts, allowing for a deeper understanding of the electronic environment of each atom. mdpi.com
Table: Calculated Electronic Descriptors for Related Heterocyclic Compounds
| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Electrophilicity (ω) (eV) | Reference |
|---|---|---|---|---|---|
| Substituted Pyrazole | -6.59 | -0.82 | 5.77 | N/A | nih.gov |
| Hydrazone-Pyrrole | N/A | N/A | N/A | 5.96 | researchgate.net |
Note: These values are for structurally related compounds and illustrate the typical range and type of data obtained from quantum chemical calculations. N/A indicates data not provided in the cited source.
Spectroscopic Characterization Techniques for Pyrrole Carboxylates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds like methyl 5-cyano-1H-pyrrole-3-carboxylate. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the exact arrangement of atoms can be established.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyrrole (B145914) ring, the N-H proton, and the methyl ester group. The aromatic protons of the pyrrole ring are influenced by the ring current and the electronic effects of the substituents. pearson.com The electron-withdrawing nature of both the cyano group at the C5 position and the methoxycarbonyl group at the C3 position significantly deshields the adjacent ring protons, causing them to resonate at a lower field (higher ppm value) compared to unsubstituted pyrrole. rsc.org
The proton at the C2 position is anticipated to appear as a doublet, coupled to the proton at the C4 position. Similarly, the C4 proton will appear as a doublet coupled to the C2 proton. The N-H proton typically presents as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration. The methyl ester protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on each unique carbon environment within the molecule. For this compound, distinct signals are expected for the four carbons of the pyrrole ring, the nitrile carbon, the ester carbonyl carbon, and the methyl ester carbon. The chemical shifts of the pyrrole ring carbons are influenced by substituent effects. rsc.org Electron-withdrawing groups cause a downfield shift (higher ppm) for the carbon atom to which they are attached and affect the other ring carbons through resonance and inductive effects. libretexts.org
The carbonyl carbon of the ester group is typically found in the 160-170 ppm region, while the nitrile carbon appears around 110-120 ppm. The carbons of the pyrrole ring (C2, C3, C4, C5) will have chemical shifts that are diagnostic of their position relative to the nitrogen atom and the electron-withdrawing substituents. chemicalbook.comresearchgate.net The methyl carbon of the ester group will resonate at a much higher field, typically around 50-55 ppm. libretexts.org
Table 1: Predicted NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for substituted pyrroles and related heterocyclic systems.
| ¹H NMR (in DMSO-d₆) | ¹³C NMR (in DMSO-d₆) | ||
|---|---|---|---|
| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |
| N-H | ~12.0 (broad s) | C=O | ~163 |
| H-2 | ~7.8 (d) | C5 | ~135 |
| H-4 | ~7.0 (d) | C2 | ~130 |
| -OCH₃ | ~3.8 (s) | C3 | ~118 |
| C≡N | ~115 | ||
| C4 | ~110 | ||
| -OCH₃ | ~52 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by measuring its vibrational modes.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. The presence of the nitrile group (C≡N) is indicated by a sharp, intense absorption band in the region of 2220–2240 cm⁻¹. spectroscopyonline.comnih.gov This band is a very reliable diagnostic for nitriles. nih.gov The carbonyl group (C=O) of the methyl ester will exhibit a strong, sharp stretching vibration, typically around 1700-1720 cm⁻¹. The N-H stretching vibration of the pyrrole ring is expected to appear as a broad band in the range of 3200–3400 cm⁻¹, with the broadening resulting from hydrogen bonding in the solid state or concentrated solutions. researchgate.net Other significant absorptions include C-H stretching of the aromatic ring (above 3000 cm⁻¹) and the methyl group (below 3000 cm⁻¹), C-N stretching, and C-C stretching vibrations within the pyrrole ring, which are typically found in the fingerprint region (1600-600 cm⁻¹). libretexts.org
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR. While the C=O stretch is typically strong in the IR spectrum, it is often weaker in the Raman spectrum. Conversely, the C≡N stretch, which is strong in the IR, also tends to be strong and easily identifiable in the Raman spectrum, often appearing around 2230-2250 cm⁻¹. researchgate.net The symmetric stretching vibrations of the pyrrole ring are often more intense in the Raman spectrum than in the IR spectrum, providing valuable information in the fingerprint region. nih.gov
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| N-H (Pyrrole) | Stretch | 3200 - 3400 | Medium, Broad |
| C-H (Aromatic) | Stretch | 3100 - 3150 | Medium |
| C-H (Methyl) | Stretch | 2950 - 2980 | Medium |
| C≡N (Nitrile) | Stretch | 2220 - 2240 | Strong, Sharp |
| C=O (Ester) | Stretch | 1700 - 1720 | Strong, Sharp |
| C=C / C-C (Ring) | Stretch | 1400 - 1600 | Medium-Strong |
| C-O (Ester) | Stretch | 1200 - 1300 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the promotion of electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). The pyrrole ring is an aromatic system and thus a chromophore that absorbs UV radiation. The spectrum is expected to be dominated by π → π* transitions. For the parent pyrrole molecule, these transitions occur at relatively short wavelengths.
In this compound, the presence of the electron-withdrawing cyano and methoxycarbonyl groups, which are in conjugation with the pyrrole ring, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to unsubstituted pyrrole. This is due to the extension of the conjugated π-system, which lowers the energy gap between the HOMO and LUMO. The electronic properties of related doped poly(pyrrole-3-carboxylic acid) systems have been studied, indicating complex electronic behaviors in polymeric forms. nih.gov For the monomeric title compound, one would anticipate strong absorptions in the UV region, likely between 250 and 300 nm.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₆N₂O₂), the exact mass is 150.0429 g/mol . lookchem.com In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 150.
The fragmentation pattern provides valuable structural information. The fragmentation of pyrrole derivatives is often influenced by the substituents on the ring. nih.gov For this compound, characteristic fragmentation pathways are expected to include:
Loss of a methoxy (B1213986) radical (•OCH₃): This would result in a prominent fragment ion at m/z 119, corresponding to the acylium ion [M - 31]⁺. This is a common fragmentation pattern for methyl esters. libretexts.org
Loss of the methoxycarbonyl radical (•COOCH₃): Cleavage of the ester group would lead to a fragment at m/z 91 [M - 59]⁺.
Loss of hydrogen cyanide (HCN): Ejection of HCN from the pyrrole ring is a possible pathway, leading to a fragment at m/z 123 [M - 27]⁺.
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion and its fragments with very high accuracy. rsc.org
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Identity | Formula of Lost Neutral |
|---|---|---|
| 150 | Molecular Ion [M]⁺ | - |
| 119 | [M - OCH₃]⁺ | CH₃O• |
| 91 | [M - COOCH₃]⁺ | C₂H₃O₂• |
| 123 | [M - HCN]⁺ | HCN |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, allowing for an unambiguous confirmation of the molecular geometry and stereochemistry.
If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would reveal:
Planarity of the Pyrrole Ring: The analysis would confirm the degree of planarity of the five-membered pyrrole ring.
Bond Lengths and Angles: Precise distances for the C-C, C-N, C=O, and C≡N bonds would be determined, offering insight into the electronic distribution and bond orders within the conjugated system. For instance, the structure of a related substituted pyrrole was confirmed by single crystal X-ray diffraction. nih.gov
Conformation of the Ester Group: The orientation of the methyl carboxylate group relative to the plane of the pyrrole ring would be established.
Intermolecular Interactions: The crystal packing arrangement would be elucidated, revealing any intermolecular forces such as hydrogen bonds (e.g., N-H···O=C or N-H···N≡C) and π-π stacking interactions that stabilize the crystal lattice. Such interactions are known to stabilize the crystal structures of similar heterocyclic compounds. researchgate.net
While a specific crystal structure for the title compound is not available in the cited literature, data from analogous structures provide a benchmark for expected geometric parameters.
Structure Activity Relationship Sar Studies and Biological Target Exploration of Pyrrole Derivatives
Design Principles for Biologically Active Pyrrole (B145914) Scaffolds
The design of biologically active pyrrole scaffolds is a key area of research in medicinal chemistry. nih.govbiolmolchem.comcancer.gov The versatility of the pyrrole ring allows for the introduction of various substituents, leading to a diverse range of pharmacological activities. biolmolchem.comrsc.org
Key design principles for creating biologically active pyrrole scaffolds include:
Substituent Effects: The nature and position of substituents on the pyrrole ring are critical in determining the biological activity of the resulting compound. For instance, the introduction of an acyl group on the nitrogen atom of the pyrrole ring has been shown to be of medicinal importance. rsc.org
Bioisosteric Replacement: The replacement of certain functional groups with others that have similar physical or chemical properties can lead to compounds with improved activity or reduced toxicity.
Molecular Hybridization: Combining the pyrrole scaffold with other pharmacophores can result in hybrid molecules with enhanced or dual biological activities. mdpi.com
Conformational Restriction: The synthesis of rigid analogues of flexible pyrrole derivatives can help in identifying the bioactive conformation and improving binding affinity to the target.
The Paal-Knorr synthesis is a widely used method for the synthesis of substituted pyrroles, involving the reaction of a 1,4-dicarbonyl compound with an amine. nih.gov This method allows for the introduction of a wide variety of substituents on the pyrrole ring, making it a valuable tool in the design of new drug candidates. nih.gov
In Vitro and Mechanistic Biological Investigations of Pyrrole-Containing Compounds
Antimicrobial Activity and Proposed Mechanisms of Action
Pyrrole derivatives have demonstrated significant potential as antimicrobial agents, with activity against a broad spectrum of bacteria and fungi. nih.govresearchgate.netnih.gov The antimicrobial efficacy of these compounds is closely linked to their chemical structure, with specific substitutions on the pyrrole ring playing a crucial role. nih.govresearchgate.net
For instance, some pyrrole derivatives have shown more potent activity against Staphylococcus aureus compared to Escherichia coli. nih.gov The presence of halogenated moieties, such as in chlorinated and methylated pyrroles, has been associated with significant biological activities. nih.gov Additionally, the incorporation of a 4-hydroxyphenyl ring has been identified as a promising pharmacophoric feature for antifungal activity against Candida albicans. researchgate.net
The proposed mechanisms of action for the antimicrobial effects of pyrrole derivatives are varied and can include:
Inhibition of essential enzymes: Some pyrrole compounds may act as inhibitors of key bacterial or fungal enzymes, disrupting vital metabolic pathways.
Disruption of cell membrane integrity: Certain derivatives may interact with the microbial cell membrane, leading to increased permeability and cell death.
Interference with nucleic acid synthesis: Pyrrole compounds could potentially inhibit the synthesis of DNA or RNA, thereby preventing microbial replication.
Table 1: Antimicrobial Activity of Selected Pyrrole Derivatives
| Compound | Target Organism | Activity | Reference |
|---|---|---|---|
| Pyrrole benzamide (B126) derivatives | Staphylococcus aureus | MIC values between 3.12 and 12.5 µg/mL | nih.gov |
| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | MIC value of 0.7 µg/mL | nih.gov |
| Pyrrole derivative with 4-hydroxyphenyl ring | Candida albicans | Potent antifungal activity | researchgate.net |
| 5,5'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)bis(4-amino-4H-1,2,4-triazole-3-thiol) | Pseudomonas aeruginosa | Highly active | |
| 5,5'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)bis(1,3,4-thiadiazol-2-amine) | Aspergillus Niger | Highly active |
MIC: Minimum Inhibitory Concentration
Anticancer Potential: Cellular and Molecular Targets
The pyrrole scaffold is a prominent feature in a number of anticancer drugs, and its derivatives have shown significant potential in this therapeutic area. cancer.govualberta.canih.gov These compounds can exert their anticancer effects through various mechanisms, targeting different aspects of cancer cell biology. cancer.govualberta.ca
Some of the key cellular and molecular targets of pyrrole-containing compounds include:
Protein Kinases: Many pyrrole derivatives act as inhibitors of protein kinases, which are enzymes that play a crucial role in cell signaling and proliferation. nih.govnih.gov For example, some derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are often overexpressed in cancer cells. nih.gov
Microtubule Polymerization: Certain pyrrole compounds can interfere with the process of microtubule polymerization, which is essential for cell division. ualberta.ca This disruption can lead to cell cycle arrest and apoptosis (programmed cell death). ualberta.ca
Apoptosis Induction: Pyrrole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins, which are key regulators of this process. nih.govnih.gov
Angiogenesis Inhibition: Some pyrrole-based compounds can inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. nih.gov
Table 2: Anticancer Activity and Targets of Pyrrole Derivatives
| Compound Class | Target | Mechanism of Action | Reference |
|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidines | A549, PC-3, and MCF-7 cell lines | Cytotoxicity | nih.gov |
| Pyrrole derivatives MI-1 and D1 | EGFR and VEGFR | Competitive inhibition, antioxidant activity, proapoptotic and antitumor activity | nih.gov |
| Pyrrole-based protein kinase inhibitors | ERK1/2, VEGF pathway | Inhibition of MAPK pathway, antiangiogenic effects | nih.gov |
Anti-inflammatory Properties and Cyclooxygenase (COX) Inhibition Studies
Pyrrole derivatives have emerged as a promising class of anti-inflammatory agents, with many exhibiting inhibitory activity against cyclooxygenase (COX) enzymes. mdpi.comnih.govnih.govacs.orgacs.org COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. acs.org There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. acs.org
The anti-inflammatory activity of pyrrole derivatives is often attributed to their ability to selectively inhibit COX-2 over COX-1, which can lead to a reduction in the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.comnih.gov The design of these compounds often involves incorporating specific structural features that favor binding to the COX-2 active site. acs.orgacs.org
Some key findings from studies on the anti-inflammatory properties of pyrrole derivatives include:
The identification of N-pyrrolylcarboxylic acids as potent COX-2 inhibitors. nih.gov
The development of pyrrole derivatives with dual inhibitory activity against both COX and lipoxygenase (LOX) enzymes, which are also involved in the inflammatory cascade. mdpi.com
The use of quantitative structure-activity relationship (QSAR) models to guide the design and synthesis of novel pyrrole-based COX inhibitors. nih.govacs.org
Table 3: COX Inhibitory Activity of Selected Pyrrole Derivatives
| Compound Class | Target | Selectivity | Reference |
|---|---|---|---|
| N-pyrrolylcarboxylic acids | COX-2 | Potent inhibitors | nih.gov |
| Pyrrole derivatives 4g, 4h, 4k, and 4l | COX-2 | Potent inhibitors, surpassing COX-1 efficacy | nih.govacs.org |
| Pyrrole derivatives 5b and 5e | COX-1 | Heightened inhibitory activity relative to COX-2 | nih.govacs.org |
| Pyrrole-cinnamate hybrids 5 and 6 | COX-2 and LOX | Dual inhibitory activity | mdpi.com |
Necroptosis Inhibition and Cellular Profiling
Necroptosis is a form of programmed cell death that is distinct from apoptosis and is implicated in a variety of diseases, including inflammatory conditions and neurodegenerative disorders. nih.govnih.gov The key mediators of necroptosis are receptor-interacting protein kinase 1 (RIPK1), RIPK3, and mixed lineage kinase domain-like protein (MLKL). nih.gov
Small-molecule inhibitors of necroptosis, known as necrostatins, have been developed to target these key proteins. nih.govacs.org Necrostatin-1 (Nec-1) and its derivatives are a well-studied class of necroptosis inhibitors that target the kinase activity of RIPK1. nih.gov
Cellular profiling studies have been instrumental in identifying and characterizing necroptosis inhibitors. These studies typically involve treating cells with a stimulus that induces necroptosis, such as tumor necrosis factor (TNF), in the presence of a pan-caspase inhibitor to block apoptosis. nih.gov The ability of a compound to rescue cells from necroptosis is then assessed.
The development of necroptosis inhibitors is an active area of research, with the goal of identifying compounds with improved potency, selectivity, and pharmacokinetic properties for therapeutic use. nih.govnih.gov
Enzyme and Receptor Modulator Studies
The pyrrole scaffold is a versatile platform for the development of modulators of various enzymes and receptors, extending beyond those involved in inflammation and cancer. nih.govacs.orgmdpi.com The ability to functionalize the pyrrole ring at multiple positions allows for the fine-tuning of binding affinity and selectivity for a wide range of biological targets. rsc.org
Examples of pyrrole derivatives as enzyme and receptor modulators include:
Chemokine Receptor Antagonists: Pyrrolone derivatives have been developed as allosteric modulators of chemokine receptors, such as CCR1 and CCR2, which are involved in inflammatory and immune responses. acs.org These compounds bind to an intracellular site on the receptor, leading to noncompetitive inhibition. acs.org
Monoamine Oxidase (MAO) Inhibitors: Pyrrole-based compounds have been investigated as inhibitors of MAO enzymes, which are involved in the metabolism of neurotransmitters. mdpi.com Selective MAO-B inhibitors have potential applications in the treatment of neurodegenerative diseases like Parkinson's disease. mdpi.com
HIV-1 Integrase Inhibitors: Pyrrolyl-diketoacids have been shown to inhibit HIV-1 integrase, an essential enzyme for viral replication. nih.gov
These studies highlight the broad therapeutic potential of pyrrole derivatives and the importance of continued research into their structure-activity relationships and mechanisms of action.
Molecular Modeling and Docking Studies for Target Interaction Analysis
To elucidate the potential biological targets and understand the molecular basis of activity for pyrrole derivatives, computational methods such as molecular modeling and docking are invaluable. These techniques allow for the prediction and analysis of how a ligand, such as a derivative of methyl 5-cyano-1H-pyrrole-3-carboxylate, might bind to the active site of a protein.
Ligand-Protein Interaction Profiling
Ligand-protein interaction profiling is crucial for understanding the specific molecular interactions that stabilize the ligand within the protein's binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. While specific studies on this compound are not extensively documented in publicly available literature, the principles can be illustrated through studies on analogous pyrrole structures.
For instance, computational drug-likeness and pharmacokinetics studies on compounds like ethyl-3,5-diphenyl-1H-pyrrole-2-carboxylate have indicated their potential as inhibitors of enzymes such as AChE and α-glycosidase. nih.gov Molecular docking simulations for these types of molecules typically reveal key interactions. The pyrrole core, along with its substituents, can form a network of interactions with amino acid residues in the active site. The cyano group, for example, can act as a hydrogen bond acceptor, while the pyrrole ring itself can participate in π-π stacking or hydrophobic interactions.
A common type of interaction observed with substituted pyrroles involves the formation of hydrogen bonds between the pyrrole N-H group and an acceptor residue, or between a carbonyl oxygen of the ester group and a donor residue in the protein. nih.gov In more complex derivatives, such as tetrasubstituted pyrroles designed to mimic protein-protein interaction hot-spot residues, the various substituents are strategically placed to engage with specific hydrophobic and charged pockets of the target protein. nih.gov
To illustrate the types of interactions that are typically identified, the table below summarizes potential interactions for a hypothetical pyrrole derivative based on common findings in related molecules.
| Interaction Type | Ligand Group | Protein Residue (Example) | Potential Distance (Å) |
| Hydrogen Bond | Pyrrole N-H | Aspartate (ASP) | 2.8 - 3.5 |
| Hydrogen Bond | Carbonyl Oxygen | Serine (SER) | 2.7 - 3.2 |
| Hydrogen Bond | Cyano Nitrogen | Arginine (ARG) | 2.9 - 3.6 |
| Hydrophobic | Methyl Group | Leucine (LEU) | 3.5 - 4.5 |
| π-π Stacking | Pyrrole Ring | Phenylalanine (PHE) | 3.5 - 5.0 |
This table is illustrative and based on general principles of molecular interactions for pyrrole derivatives.
Binding Energy Calculations and Conformational Fitting
Following the identification of potential binding poses through docking, binding energy calculations are performed to estimate the affinity of the ligand for the protein. These calculations, often using molecular mechanics force fields, provide a quantitative measure (e.g., in kcal/mol) of the binding strength. A lower binding energy generally indicates a more stable and favorable interaction.
Conformational fitting analyzes how well the three-dimensional structure of the ligand conforms to the shape and chemical environment of the binding site. The flexibility of the ligand is an important consideration, as it may adopt a different conformation upon binding than it does in its unbound state. For example, studies on the conformational polymorphs of similar heterocyclic compounds have shown that different crystal forms can arise from variations in intermolecular hydrogen-bonding interactions. nih.gov This highlights the importance of considering ligand flexibility in docking studies.
Molecular dynamics (MD) simulations can further refine the docked poses and binding energy calculations by simulating the dynamic nature of the protein-ligand complex over time. nih.gov These simulations provide insights into the stability of the interactions and the conformational changes that may occur upon binding.
The table below presents hypothetical binding energy data for a series of pyrrole derivatives against a target protein, illustrating how modifications to the core structure can influence binding affinity.
| Compound | Modification | Docking Score (kcal/mol) | Predicted Binding Energy (kcal/mol) |
| Derivative 1 | This compound | -7.5 | -8.2 |
| Derivative 2 | Replacement of cyano with nitro | -7.8 | -8.6 |
| Derivative 3 | Addition of a phenyl group at C2 | -9.2 | -10.1 |
| Derivative 4 | Replacement of methyl ester with ethyl ester | -7.6 | -8.3 |
This data is hypothetical and for illustrative purposes only to demonstrate the output of binding energy calculations.
Through these computational approaches, researchers can prioritize which derivatives of a lead compound, like this compound, are most likely to be active and warrant synthesis and further biological testing.
Advanced Applications and Future Research Directions
Role as Versatile Building Blocks in Organic Synthesis and Medicinal Chemistry
The pyrrole (B145914) skeleton is a privileged structure in medicinal chemistry, found in numerous natural products and pharmaceuticals. acs.orgrsc.org Methyl 5-cyano-1H-pyrrole-3-carboxylate serves as an exemplary building block due to the reactivity of its functional groups, which allow for a wide range of chemical transformations.
Researchers utilize such multifunctional pyrroles as starting materials to construct more elaborate molecular architectures, particularly fused heterocyclic systems. researchgate.net The cyano and ester moieties can be chemically modified or can participate in cyclization reactions to create bicyclic and polycyclic compounds. For instance, similar alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates are known to be excellent precursors for annulation reactions, leading to the synthesis of novel derivatives of 1H-pyrrolo[1,2-a]imidazole and pyrrolo[2,3-d]pyrimidine. researchgate.net The strategic placement of the cyano and carboxylate groups on the this compound scaffold makes it a valuable intermediate for synthesizing libraries of diverse compounds for biological screening. rsc.org A general three-component reaction has been developed to produce N-substituted functionalized pyrroles, demonstrating the feasibility of converting cyano-pyrrole intermediates into potential drug candidates like BM212 through subsequent reduction of the cyano group. nih.gov
The synthesis of various pyrrole derivatives often involves multi-step reactions, where the pyrrole core is assembled and then functionalized. smolecule.com The presence of both a hydrogen bond donor and multiple acceptor sites in the molecule further enhances its utility in supramolecular chemistry and crystal engineering. lookchem.commdpi.com
Potential in Material Science Applications (e.g., Non-Linear Optical Properties)
Organic materials are increasingly studied for their potential in technology, particularly in the field of nonlinear optics (NLO). jhuapl.edu NLO materials can alter the properties of light, such as its frequency, which is crucial for applications in optical data storage, optical switching, and telecommunications. nih.govtcichemicals.com
A key requirement for a molecule to exhibit NLO properties is the presence of an electron donor-acceptor (D-A) system, which facilitates intramolecular charge transfer. researchgate.net this compound is a classic example of such a "push-pull" system. The electron-rich pyrrole ring acts as the donor, while the strongly electron-withdrawing cyano and carboxylate groups serve as acceptors. This electronic asymmetry can lead to a large molecular hyperpolarizability, a measure of the NLO response. researchgate.net
Research into organic NLO materials focuses on designing and synthesizing chromophores with significant hyperpolarizability values. nih.gov While specific NLO data for this compound is not extensively published, its structural characteristics are highly promising. Theoretical studies on similarly structured non-fullerene acceptors have shown that modifying donor and acceptor groups can tune the NLO response, achieving high first hyperpolarizability (βtotal) and second-order hyperpolarizability (⟨γ⟩) values. nih.gov Future research could involve incorporating this pyrrole derivative into polymers or crystals and measuring its NLO properties, potentially leading to the development of new materials for photonic devices. jhuapl.edu
Development of Novel Therapeutic Lead Compounds (Pre-clinical and In Vitro Focus)
The pyrrole ring is a cornerstone in the development of therapeutic agents. rsc.org Derivatives of 1H-Pyrrole-3-carboxylic acid have been investigated in preclinical studies for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. smolecule.com The value of this compound lies in its role as a scaffold that can be systematically modified to generate novel compounds for drug discovery programs.
The general strategy involves using the core pyrrole structure as a template and introducing various substituents to optimize biological activity and selectivity. For example, the synthesis of N-substituted 2,3,5-functionalized pyrroles from precursors like 3-oxobutanenitrile (B1585553) highlights a pathway to create complex molecules with therapeutic potential. nih.gov The cyano group is particularly useful, as it can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further points for diversification.
Anticancer Potential: Certain pyrrole-based compounds have demonstrated the ability to inhibit the proliferation of cancer cells. smolecule.com
Antimicrobial Properties: Other derivatives have shown activity against various bacterial strains. smolecule.com
Anti-inflammatory Effects: These compounds may also modulate inflammatory pathways, suggesting therapeutic potential for conditions like arthritis. smolecule.com
Future preclinical research would focus on synthesizing a library of derivatives from this compound and screening them in vitro against various cell lines (e.g., cancer cells) and pathogens to identify promising lead compounds for further development.
Green Chemistry and Sustainable Synthetic Pathways for Pyrrole Systems
Modern chemical synthesis is increasingly driven by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of renewable resources. The development of sustainable pathways for synthesizing pyrrole systems is an active area of research.
Future efforts for the synthesis of this compound and related structures will likely focus on these green methodologies:
Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, reducing the number of synthetic steps, solvent waste, and purification needs. researchgate.net MCRs are a straightforward strategy for creating multiple new chemical bonds and ring structures in one pot. researchgate.net
Use of Benign Solvents: Water is an ideal green solvent. Developing synthetic routes that proceed efficiently in water, perhaps under catalyst-free and ambient conditions, is a major goal. acs.org Such methods offer cost-effective and environmentally friendly advantages, suitable for large-scale synthesis. acs.org
Reusable Catalysts: The use of solid catalysts, such as montmorillonite (B579905) K-10 clay, can simplify product purification and allow the catalyst to be recovered and reused, minimizing waste. researchgate.net
Photochemical and Electrocatalytic Methods: Recent advancements have focused on sustainable protocols using photochemistry or electrocatalysis to drive pyrrole synthesis, offering alternatives to traditional transition-metal catalysis. acs.org
Applying these principles to the production of this compound would not only make its synthesis more environmentally friendly but also more economically viable for its use as a versatile building block.
Interactive Data Table: Summary of Applications
| Section | Application Area | Key Findings & Future Directions |
| 7.1 | Organic & Medicinal Synthesis | Serves as a versatile building block for complex heterocycles like pyrrolo[2,3-d]pyrimidines. rsc.orgresearchgate.net Future work involves creating diverse molecular libraries. |
| 7.2 | Material Science | Possesses a donor-acceptor structure ideal for Non-Linear Optical (NLO) materials. jhuapl.eduresearchgate.net Future research should focus on measuring its hyperpolarizability. |
| 7.3 | Therapeutic Lead Compounds | The pyrrole core is linked to anticancer and antimicrobial activities. smolecule.com Future work includes synthesizing and screening derivatives to find new drug leads. |
| 7.4 | Green Chemistry | Sustainable methods like multicomponent reactions in water or with reusable catalysts are applicable. researchgate.netacs.org Future syntheses should adopt these green protocols. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
